2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride
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Overview
Description
2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride is a chemical compound with the molecular formula C7H14ClNO and a molar mass of 163.65 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride typically involves the reaction of 3-ethoxypropene with n,n-dimethylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-aminium, n,n-dimethyl-, chloride: Similar in structure but lacks the ethoxy group.
3-ethoxypropylamine: Contains the ethoxy group but differs in the aminium structure.
Dimethyldiallylammonium chloride: Another quaternary ammonium compound with different substituents
Uniqueness
2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the quaternary ammonium structure make it particularly useful in various applications .
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(E)-3-ethoxy-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-4-9-7-5-6-8(2)3;/h5,7H,4,6H2,1-3H3;1H/b7-5+; |
InChI Key |
ARJBBCAULFJLBK-GZOLSCHFSA-N |
Isomeric SMILES |
CCO/C=C/CN(C)C.Cl |
Canonical SMILES |
CCOC=CCN(C)C.Cl |
Origin of Product |
United States |
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